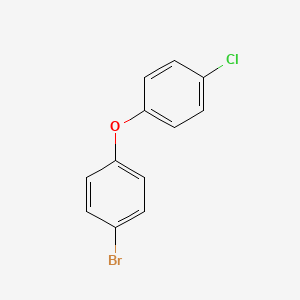
1-Bromo-4-(4-chlorophenoxy)benzene
Overview
Description
1-Bromo-4-(4-chlorophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈BrClO and a molecular weight of 283.55 g/mol . It is a derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring through a phenoxy linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene typically involves the reaction between 4-chlorophenol and 4-bromofluorobenzene. The reaction is carried out in the presence of potassium hydroxide (KOH) in 1-methyl-2-pyrrolidinone (NMP) at a temperature of 140°C for 72 hours . The reaction mixture is then extracted with methyl tert-butyl ether (MTBE) and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(4-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and interactions, particularly those involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-chlorophenoxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted benzene rings . These interactions are crucial in its role as a synthetic intermediate and in its biological activity.
Comparison with Similar Compounds
1-Bromo-4-(4-chlorophenoxy)benzene can be compared with similar compounds such as:
1-Bromo-2-chloro-4-(4-chlorophenoxy)benzene: This compound has an additional chlorine atom, which may alter its reactivity and applications.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPQRWCXNZZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598281 | |
| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-95-3 | |
| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


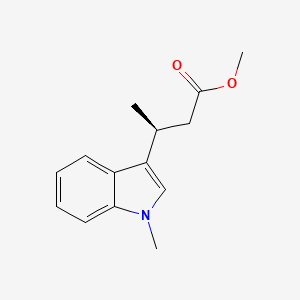
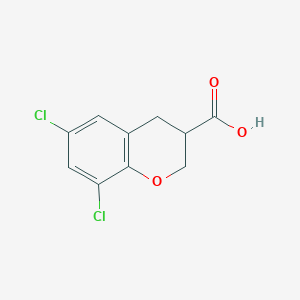
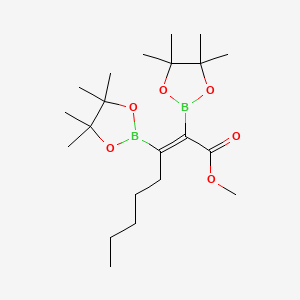
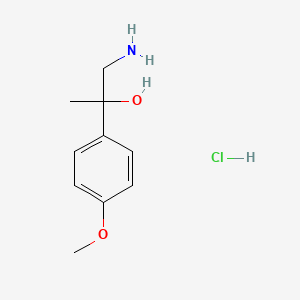

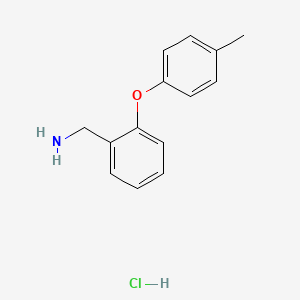
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)
![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)

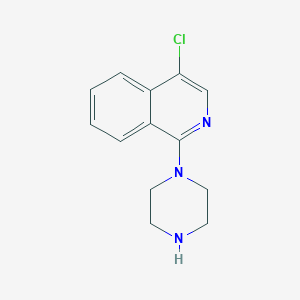
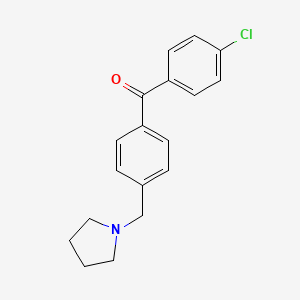
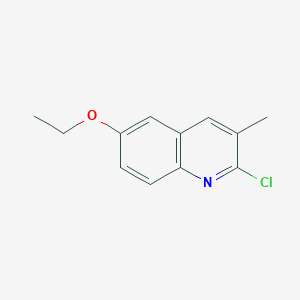
![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)

